REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH:10]=[O:11]>C1COCC1>[CH2:1]([CH:10]([C:6]1[S:5][CH:9]=[CH:8][CH:7]=1)[OH:11])[CH3:2]
|
Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.35 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recooled to -78° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated ammonium chloride
|
Type
|
TEMPERATURE
|
Details
|
to warm to 23° C.
|
Type
|
EXTRACTION
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Details
|
the reaction is extracted with ether (800 mL)
|
Type
|
WASH
|
Details
|
the ethereal layer is washed with water (2×150 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product is purified by chromatography over silica gel(2 kg)
|
Type
|
WASH
|
Details
|
eluting with 30% ether in pentane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |